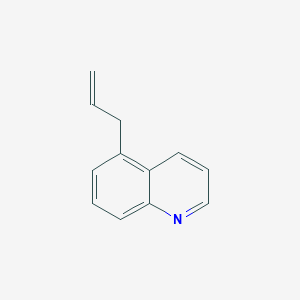

5-(2-Propen-1-yl)quinoline

描述

Contextual Significance of Quinoline Derivatives in Modern Chemistry

Quinoline, a compound composed of a benzene ring fused to a pyridine ring, is a fundamental N-heterocyclic structure with significant bioactivity. researchgate.netnih.gov First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, the quinoline motif is present in various natural products, particularly alkaloids. mdpi.comnih.gov The versatility of the quinoline skeleton allows for extensive chemical modifications, leading to a vast library of functionalized derivatives. mdpi.comnih.gov

These derivatives are of paramount importance in drug discovery and development. rsc.org Many established and emerging therapeutic agents are built upon the quinoline framework, demonstrating efficacy as antimalarial (e.g., quinine, chloroquine), anticancer (e.g., camptothecin), antibacterial (e.g., ciprofloxacin), and anti-inflammatory agents. nih.govrsc.org The ability to precisely introduce various functional groups onto the quinoline ring system allows researchers to fine-tune the pharmacological profiles of these molecules, enhancing their efficacy and target selectivity. rsc.org The continuous development of novel synthetic methodologies has further fueled interest in quinoline chemistry, enabling the creation of complex molecules for diverse scientific applications. rsc.orgmdpi.com

Structural Characteristics and Unique Features of 5-(2-Propen-1-yl)quinoline

This compound, also known as 5-allylquinoline, is a derivative of quinoline with the molecular formula C12H11N. chemsrc.com Its structure consists of the parent quinoline bicyclic system with an allyl group (–CH2–CH=CH2) attached to the C5 position of the benzene ring portion of the scaffold.

The quinoline core is an aromatic heterocyclic system. nih.gov As a weak tertiary base, it can form salts with acids. nih.govuop.edu.pk The introduction of the allyl group at the C5 position provides a reactive handle for further chemical transformations. The double bond in the propenyl group can participate in various addition and cycloaddition reactions, while the allylic position offers a site for substitution reactions. This dual reactivity makes this compound a valuable synthetic intermediate for constructing more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 475215-28-2 chemsrc.comchemsrc.com |

| Molecular Formula | C12H11N chemsrc.com |

| Molecular Weight | 169.22 g/mol nih.gov |

| IUPAC Name | 5-(prop-2-en-1-yl)quinoline |

Overview of Research Trajectories and Scope for this compound

Research involving this compound primarily revolves around its synthesis, as the selective functionalization of the quinoline C5 position presents a significant chemical challenge. The development of methods for direct C-H allylation of quinolines is a key area of investigation, as it provides an efficient route to compounds like 5-allylquinoline. sci-hub.se

A notable advancement is the development of an iron-catalyzed, 8-amido-assisted C-H allylation reaction. sci-hub.se This method demonstrates high regioselectivity for the C5 position. In one study, the reaction was successfully performed on a gram scale, yielding 5-allylquinoline in a 73% yield. sci-hub.se This protocol highlights the utility of chelation-induced strategies to control the position of functionalization on the quinoline ring, overcoming the challenges typically associated with Friedel-Crafts type reactions which are often ineffective for this transformation. sci-hub.se The resulting 5-allylated product is valuable because the directing amido group can be subsequently hydrolyzed and converted into other useful functional groups, such as iodo substituents, further expanding its synthetic utility. sci-hub.se

The allyl group itself is a valuable structural motif in organic synthesis, making this compound an attractive building block for creating more complex molecules with potential applications in medicinal chemistry and materials science. sci-hub.se

Historical Perspectives on Quinoline Functionalization Leading to this compound

The history of quinoline chemistry dates back to the 19th century. Following the initial isolation of quinoline in 1834, significant efforts were directed towards developing synthetic routes to access its derivatives. mdpi.comnih.gov Classic methods like the Skraup synthesis (1880) and the Friedländer synthesis (1882) provided foundational pathways to the quinoline core from simple starting materials like aniline and o-aminobenzaldehyde, respectively. uop.edu.pk

Early functionalization reactions often relied on electrophilic aromatic substitution. In quinoline, these reactions typically occur at the C5 and C8 positions of the electron-rich benzene ring, though they often require vigorous conditions and can lead to mixtures of products. uop.edu.pkresearchgate.net The selective synthesis of a single isomer, such as a C5-substituted quinoline, remained a formidable task.

The advent of modern transition-metal-catalyzed cross-coupling and C-H activation reactions in the late 20th and early 21st centuries revolutionized the field. rsc.orgmdpi.com These powerful techniques have enabled chemists to introduce functional groups at specific positions of the quinoline nucleus with high precision and efficiency. The development of chelation-assisted, directed C-H functionalization represents a significant leap forward, allowing for reactions at geometrically challenging positions. sci-hub.se It is within this modern context that efficient and highly regioselective syntheses of this compound have become possible, representing the culmination of decades of research into the selective functionalization of this important heterocyclic scaffold. sci-hub.se

属性

CAS 编号 |

475215-28-2 |

|---|---|

分子式 |

C12H11N |

分子量 |

169.22 g/mol |

IUPAC 名称 |

5-prop-2-enylquinoline |

InChI |

InChI=1S/C12H11N/c1-2-5-10-6-3-8-12-11(10)7-4-9-13-12/h2-4,6-9H,1,5H2 |

InChI 键 |

BHJDPQOAJYAFLK-UHFFFAOYSA-N |

规范 SMILES |

C=CCC1=C2C=CC=NC2=CC=C1 |

产品来源 |

United States |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Propen-1-yl)quinoline, and how can reaction conditions be optimized?

- Methodological Answer : Common synthetic strategies include Friedländer annulation, Skraup cyclization, and multicomponent reactions (e.g., Doebner–Miller reactions). For example, Skraup synthesis involves condensing aniline derivatives with glycerol under acidic conditions, while Friedländer methods use ketones and amino aldehydes. Optimization may involve adjusting catalysts (e.g., Lewis acids like FeCl₃), temperature gradients, or solvent polarity. Reaction monitoring via TLC or HPLC is critical to identify intermediates and optimize yields .

Q. How can the structural integrity of this compound derivatives be validated post-synthesis?

- Methodological Answer : Use spectroscopic techniques such as:

- 1H/13C NMR : To confirm proton environments and carbon frameworks.

- HRMS : For precise molecular weight validation.

- X-ray crystallography : For absolute configuration determination (if crystalline).

Comparative analysis with literature data for analogous quinoline derivatives is recommended to resolve ambiguities .

Q. What analytical techniques are suitable for purity assessment of this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Contradictions may arise from variations in assay protocols, compound purity, or structural analogs. Strategies include:

- Standardized bioassays : Use established cell lines (e.g., HEK293 for cytotoxicity) and controls.

- SAR studies : Compare activities of derivatives with systematic substituent changes.

- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends or outliers.

For example, styrylquinoline derivatives showed β-amyloid plaque affinity in neurobiological studies, but results varied with substitution patterns .

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The propenyl group enables π-orbital interactions, facilitating Suzuki-Miyaura or Heck couplings. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ for aryl boronic acid couplings.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Kinetic studies : Monitor reaction progress via in situ IR or UV-Vis spectroscopy.

Recent work on 2-arylquinolines demonstrated regioselectivity challenges, requiring DFT calculations to predict transition states .

Q. How can computational methods enhance the design of this compound-based inhibitors?

- Methodological Answer :

- Docking simulations : Predict binding affinities to target proteins (e.g., kinases or enzymes).

- MD simulations : Assess stability of ligand-receptor complexes over time.

- QSAR models : Corlate substituent electronic properties (Hammett constants) with activity.

For instance, indole-quinoline hybrids were optimized using docking to improve β-secretase inhibition .

Data Contradiction & Validation

Q. What strategies are effective in resolving conflicting data on the photophysical properties of this compound?

- Methodological Answer : Discrepancies in fluorescence quantum yields or Stokes shifts may stem from solvent polarity or aggregation effects. Approaches:

- Solvent screening : Test in solvents ranging from hexane to DMSO.

- Concentration-dependent studies : Identify aggregation-caused quenching (ACQ) or enhancement (AIE).

- Time-resolved spectroscopy : Differentiate between static and dynamic quenching mechanisms.

Previous studies on styrylquinolines highlighted solvent-induced shifts in emission maxima .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。